4-acetyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Description
4-Acetyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic 1,3,4-oxadiazole derivative characterized by a benzamide core substituted with an acetyl group at the para position and a 1,3,4-oxadiazole ring linked to a furan-2-yl moiety. The compound’s structure combines a planar aromatic system with a heterocyclic oxadiazole ring, which is known to enhance bioactivity through improved hydrogen bonding and π-π interactions.
Properties
IUPAC Name |
4-acetyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O4/c1-9(19)10-4-6-11(7-5-10)13(20)16-15-18-17-14(22-15)12-3-2-8-21-12/h2-8H,1H3,(H,16,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXQQEUIHUIWSMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Introduction of the furan ring: The furan ring can be introduced through a cyclization reaction involving a suitable precursor.
Acetylation: The final step involves the acetylation of the amine group to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-acetyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The benzamide moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic substitution can be carried out using reagents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the oxadiazole ring can produce amines.
Scientific Research Applications
Biological Activities
Research indicates that 4-acetyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide exhibits a range of biological activities:
- Anticancer Activity :
- Antidiabetic Properties :
- Antimicrobial Effects :
- Anti-inflammatory Effects :
Case Study 1: Anticancer Efficacy
A study investigated the anticancer properties of various synthesized oxadiazole derivatives, including those related to this compound. The results indicated that specific derivatives showed over 80% growth inhibition in glioblastoma cell lines through mechanisms involving DNA damage and apoptosis induction .
Case Study 2: Antidiabetic Activity
Another study focused on the anti-diabetic effects of oxadiazole compounds in genetically modified Drosophila melanogaster. Compounds derived from the oxadiazole framework demonstrated significant reductions in glucose levels compared to control groups, highlighting their potential as therapeutic agents for diabetes .
Summary Table of Biological Activities
Mechanism of Action
The mechanism of action of 4-acetyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The furan and oxadiazole rings can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and biological system being studied .
Comparison with Similar Compounds
Structural Features and Modifications
The table below highlights key structural differences and biological activities of 4-acetyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide and its analogs:
Key Insights from Structure-Activity Relationships (SAR)
Substituent Effects :
- Acetyl Group : The acetyl group in the target compound may offer a balance between electronic effects and solubility, avoiding steric hindrance seen in sulfamoyl-containing analogs like LMM11 and LMM5.
- Sulfamoyl vs. Halogen : Sulfamoyl groups (LMM11, LMM5) enhance enzyme inhibition (e.g., thioredoxin reductase), while chloro substituents (Compound 3, 5a) improve lipophilicity and membrane penetration .
- Heterocycle Variation : Replacing oxadiazole with thiadiazole () retains antibacterial activity but may alter target specificity due to differences in ring electronegativity .
Biological Performance :
- Antifungal Activity : LMM11 outperforms LMM5, likely due to the cyclohexyl-ethyl sulfamoyl group’s optimal steric and electronic profile for thioredoxin reductase binding .
- Cytotoxicity : Chlorophenyl-substituted oxadiazoles (e.g., 5a) exhibit cytotoxicity, possibly via intercalation or protein binding .
Biological Activity
4-acetyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a compound that belongs to the class of oxadiazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and cytotoxic properties, supported by relevant case studies and research findings.
The molecular formula of this compound is C12H10N4O3, with a molecular weight of approximately 250.23 g/mol. The compound features a furan ring and an oxadiazole moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C12H10N4O3 |
| Molecular Weight | 250.23 g/mol |
| Melting Point | Not available |
| Density | Not available |
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds with oxadiazole rings displayed strong bactericidal effects against various bacterial strains, including Staphylococcus spp. The mechanism of action is believed to involve the inhibition of specific enzymes essential for bacterial growth and biofilm formation .
Case Study: Antimicrobial Efficacy
In a comparative study involving several oxadiazole derivatives, this compound demonstrated higher antimicrobial activity than standard antibiotics like ciprofloxacin against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values indicated potent activity against resistant strains of bacteria .
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been extensively studied. Research has shown that compounds containing the oxadiazole ring can inhibit cell proliferation in various cancer cell lines.
Case Study: Anticancer Mechanism
A recent study assessed the cytotoxic effects of several oxadiazole derivatives on human cancer cell lines. The results indicated that this compound could induce apoptosis in cancer cells through the activation of caspase pathways. The compound exhibited IC50 values in the low micromolar range against A549 (lung cancer) and HepG2 (liver cancer) cell lines .
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In vitro studies have shown that while some oxadiazole derivatives exhibit cytotoxic effects at high concentrations, others can enhance cell viability at lower doses.
Findings on Cytotoxicity
In toxicity assays conducted on L929 normal cells, it was found that this compound did not significantly affect cell viability at concentrations below 100 µM. This suggests a favorable safety profile compared to other compounds in its class .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
